molecular formula C13H14O3S B14202431 3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 868598-75-8

3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid

Cat. No.: B14202431
CAS No.: 868598-75-8
M. Wt: 250.32 g/mol
InChI Key: RIZGJZSLAZVIAF-UHFFFAOYSA-N
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Description

3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is an organic compound characterized by its unique structure, which includes a methylsulfanyl group, a prop-2-yn-1-yl ether, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps:

    Formation of the Methylsulfanyl Group: This can be achieved by reacting a suitable precursor with a methylthiol reagent under basic conditions.

    Introduction of the Prop-2-yn-1-yl Ether: This step involves the alkylation of a phenol derivative with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety: This can be accomplished through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The prop-2-yn-1-yl ether can be reduced to a propyl ether using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propyl ethers.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yl ether and methylsulfanyl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl ether and methylsulfanyl groups distinguishes it from other similar compounds, providing opportunities for unique interactions and applications.

Properties

CAS No.

868598-75-8

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(3-methylsulfanyl-4-prop-2-ynoxyphenyl)propanoic acid

InChI

InChI=1S/C13H14O3S/c1-3-8-16-11-6-4-10(5-7-13(14)15)9-12(11)17-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15)

InChI Key

RIZGJZSLAZVIAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CCC(=O)O)OCC#C

Origin of Product

United States

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